molecular formula C27H42N4O6S B12093607 BCN-endo-PEG3-Biotin

BCN-endo-PEG3-Biotin

Cat. No.: B12093607
M. Wt: 550.7 g/mol
InChI Key: ZYDQEEHFKLOZCS-UHFFFAOYSA-N
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Description

BCN-endo-PEG3-Biotin is a biotinylation reagent that contains a BCN moiety for click chemistry. This compound is highly reactive with azide counterparts and is known for its high hydrophilicity, making it suitable for aqueous bioconjugations. The compound is widely used in various scientific fields due to its excellent biocompatibility and high chemoselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BCN-endo-PEG3-Biotin involves the incorporation of a BCN group, a PEG3 spacer, and a biotin moiety. The BCN group is known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The PEG3 spacer enhances the solubility and reduces steric hindrance, while the biotin moiety allows for specific binding to streptavidin .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity PEG linkers and advanced bioconjugation techniques. The compound is synthesized under controlled conditions to ensure high purity and stability. The final product is usually stored at low temperatures to maintain its reactivity and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: BCN-endo-PEG3-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include azide-containing molecules. The reactions are typically carried out under mild buffer conditions, which helps in maintaining the integrity of biological samples .

Major Products Formed: The major products formed from the reactions involving this compound are stable bioconjugates. These bioconjugates are used in various applications, including protein labeling, drug delivery, and diagnostic assays .

Scientific Research Applications

BCN-endo-PEG3-Biotin has a wide range of applications in scientific research. It is used in bioconjugation and detection applications, particularly in the modification of biomolecules such as proteins and peptides. The compound is also used in drug delivery systems, where it helps in the targeted delivery of therapeutic agents. Additionally, this compound is employed in the development of diagnostic assays and imaging techniques .

Mechanism of Action

The mechanism of action of BCN-endo-PEG3-Biotin involves its high reactivity with azide-containing molecules through SPAAC reactions. This reaction occurs rapidly under mild conditions, forming stable bioconjugates. The PEG3 spacer enhances the solubility and reduces steric hindrance, while the biotin moiety allows for specific binding to streptavidin, facilitating the detection and purification of biotinylated molecules .

Comparison with Similar Compounds

BCN-endo-PEG3-Biotin is unique due to its high reactivity, excellent biocompatibility, and high chemoselectivity. Similar compounds include other BCN-based biotinylation reagents and PEG linkers. this compound stands out due to its superior performance in bioconjugation and its ability to form stable bioconjugates under mild conditions .

List of Similar Compounds:

Properties

Molecular Formula

C27H42N4O6S

Molecular Weight

550.7 g/mol

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33)

InChI Key

ZYDQEEHFKLOZCS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1

Origin of Product

United States

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